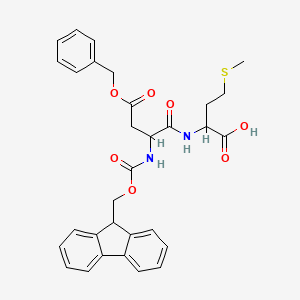

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH

Description

BenchChem offers high-quality Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H32N2O7S |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37) |

InChI Key |

SMRJEVFFOATZRY-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-DL-Asp(OBn)-DL-Met-OH chemical properties

Chemical Properties, Synthetic Utility, and Handling Protocols

Executive Summary

Fmoc-DL-Asp(OBn)-DL-Met-OH is a complex, protected dipeptide intermediate used primarily in peptide mimicry research, combinatorial library generation, and racemization studies. Its utility lies in its specific protecting group architecture: the base-labile Fmoc (N-terminus) and the acid-stable Benzyl ester (OBn) (Asp side-chain), combined with the redox-sensitive Methionine (C-terminus).

This guide addresses the critical chemical challenges inherent to this molecule: the separation of its four diastereomers , the prevention of methionine oxidation , and the mitigation of aspartimide formation —a notorious side reaction driven by the Fmoc-Asp(OBn) motif.

Part 1: Molecular Architecture & Stereochemistry

1.1 Structural Components

The molecule is a dipeptide composed of Aspartic Acid and Methionine. The protecting group strategy suggests a "hybrid" or specific orthogonal application, as OBn is typically found in Boc chemistry, while Fmoc is the standard for base-labile strategies.

| Component | Function | Chemical Sensitivity |

| Fmoc (N-term) | Amine protection | Base Labile: Removed by 20% Piperidine in DMF.[1] |

| DL-Asp | Amino acid | Racemic: Mixture of D and L enantiomers.[2] |

| OBn (Side-chain) | Carboxyl protection | Acid Stable (Weak): Stable to TFA; removed by HF, TFMSA, or Hydrogenolysis (See Section 3.1).[2] |

| DL-Met | Amino acid | Redox Active: Thioether side chain is prone to oxidation.[2] |

| -OH (C-term) | Free Carboxyl | Reactive: Ready for coupling to resin or amine nucleophiles.[2] |

1.2 The Stereochemical Matrix

Unlike pure L-isomers, the "DL-DL" designation implies this reagent exists as a mixture of four stereoisomers (diastereomers). This has profound implications for analysis:

-

Enantiomeric Pairs: (L-Asp, L-Met) and (D-Asp, D-Met) are enantiomers.

-

Diastereomeric Pairs: (L-Asp, L-Met) and (L-Asp, D-Met) are diastereomers.

Analytical Consequence: On an achiral RP-HPLC column, you will likely observe two distinct peaks (or sets of peaks), as diastereomers possess different physical properties (hydrophobicity/solvation).[2] Enantiomers will co-elute unless a chiral column is used.[2]

Part 2: Physicochemical Profile

2.1 Solubility & Stability

-

Solubility: High hydrophobicity due to the Fmoc and Benzyl groups.[2]

-

Storage:

, desiccated. The Methionine thioether is sensitive to atmospheric oxygen over time.[2]

2.2 Critical Instability: Methionine Oxidation

The Methionine side chain (

-

Cause: Exposure to air, peroxides in solvents (ethers), or handling during workup.[2]

-

Detection: Mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) in LC-MS.

-

Prevention: All solvents must be degassed.[2] Work under Nitrogen/Argon.[2][3]

Part 3: The "Orthogonality Paradox" (Deprotection Mechanics)

This molecule presents a specific challenge in deprotection logic known as the Sulfur-Catalyst Incompatibility .[2]

3.1 The OBn Removal Problem

Typically, Benzyl esters (OBn) are removed via Catalytic Hydrogenolysis (

-

The Conflict: The sulfur atom in Methionine is a potent catalyst poison . It binds irreversibly to Palladium, halting the hydrogenation and preventing OBn removal.[2]

-

The Solution:

3.2 Visualization: Orthogonal Deprotection Logic

Figure 1: Decision tree for deprotection, highlighting the incompatibility of Methionine with catalytic hydrogenation.

Part 4: Critical Challenges & Troubleshooting

4.1 Aspartimide Formation (The "Fmoc-Asp" Plague)

The sequence -Asp(OBn)-X- (where X is Met) is highly prone to Aspartimide formation upon Fmoc removal. The basic conditions (piperidine) cause the backbone amide nitrogen of Met to attack the side-chain ester of Asp.

-

Result: A succinimide ring forms, which then hydrolyzes to a mixture of

-aspartyl and -

Mitigation:

4.2 Visualization: Aspartimide Mechanism

Figure 2: The pathway of Aspartimide formation, a major impurity risk for this specific dipeptide sequence.[5][6]

Part 5: Experimental Protocols

5.1 Coupling Protocol (Using the Free Carboxyl)

To couple Fmoc-DL-Asp(OBn)-DL-Met-OH to a resin or amine:

-

Activation: Dissolve 1 eq. of dipeptide in DMF. Add 1 eq. HOAt (or Oxyma Pure) and 1 eq.[2] DIC (Diisopropylcarbodiimide).[2]

-

Why DIC/HOAt? This neutral coupling method minimizes racemization compared to basic activators like HATU/DIEA.[2]

-

-

Pre-activation: Stir for 2-3 minutes.

-

Coupling: Add to the resin/amine component.[2] Shake for 60–90 minutes.

-

Monitoring: Use Kaiser test (if solid phase) or TLC/LC-MS (solution phase).[2]

5.2 Purification & Diastereomer Separation (HPLC)

Since this is a DL-DL mixture, purification requires separating diastereomers.[2]

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).[2]

-

Buffer A: Water + 0.1% TFA.[2]

-

Buffer B: Acetonitrile + 0.1% TFA.[2]

-

Gradient: Shallow gradient (e.g., 20% B to 40% B over 40 minutes).

-

Observation: Look for "doublet" peaks.[2] The diastereomers will have slightly different retention times.[2]

5.3 Handling Methionine Oxidation

If oxidation occurs (Met-sulfoxide formed), it can be reversed:

-

Reduction Protocol: Treat the peptide with NH

I (20 eq.) and Dimethylsulfide (DMS) in TFA for 30 minutes at

References

-

Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[1][2][8] Chemical Reviews. Link

-

Mergler, M., & Dick, F. (2005).[2][9] "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science. Link

-

Gong, Y. (2023).[2] "Methionine Oxidation in Peptide Synthesis: Prevention and Reduction." Biotage Knowledge Base.[2] Link

-

Greene, T.W., & Wuts, P.G.M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] Link

Sources

- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 2. Fmoc-L-aspartic acid | C19H17NO6 | CID 7019016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. researchgate.net [researchgate.net]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Stereochemical Profiling & Synthetic Utility of Fmoc-DL-Asp(OBn)-DL-Met-OH

[1]

Executive Summary

Fmoc-DL-Asp(OBn)-DL-Met-OH is a synthetic dipeptide intermediate characterized by its dual stereocenters and orthogonal protecting group strategy.[1] Unlike standard L-isomer building blocks, this compound exists as a mixture of four diastereomers (LL, LD, DL, DD).

Its primary utility lies in Analytical Quality by Design (AQbD) :

-

Chiral Resolution Marker: It serves as a "worst-case" reference standard to validate the selectivity of chiral HPLC methods for therapeutic peptides containing Aspartate and Methionine.

-

Racemization Probe: It helps quantify the rate of epimerization during the coupling of Asp(OBn) derivatives, a reaction known to be prone to base-catalyzed succinimide formation.

Chemical Constitution & Stereochemical Complexity[1]

Structural Identity[1]

-

Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-DL-aspartic acid β-benzyl ester α-DL-methionine[1]

-

Molecular Formula: C

H -

Molecular Weight: ~576.66 g/mol (Average)[1]

-

Key Functional Groups:

The Diastereomeric Quadrangle

The "DL-DL" designation implies a stoichiometric mixture of four stereoisomers. In a non-stereoselective synthesis, these exist in a 1:1:1:1 ratio, though kinetic resolution during coupling can skew this distribution.

| Isomer Designation | Configuration (Asp-Met) | Role in Analysis |

| Isomer 1 | L-Asp — L-Met | Target Drug Species (Typical) |

| Isomer 2 | L-Asp — D-Met | C-terminal Epimer (Racemization Impurity) |

| Isomer 3 | D-Asp — L-Met | N-terminal Epimer (Starting Material Impurity) |

| Isomer 4 | D-Asp — D-Met | Double Epimer (Rare) |

Synthetic Methodology & Protocol

Objective: To synthesize the fully protected dipeptide acid as a reference standard.

Reaction Workflow (Graphviz)

The following diagram illustrates the convergent synthesis and potential side-reactions.

Caption: Figure 1. Convergent synthesis workflow highlighting critical control points for aspartimide and sulfoxide impurities.

Detailed Protocol (Solution Phase)

Reagents:

-

Fmoc-DL-Asp(OBn)-OH (1.0 eq)[1]

-

H-DL-Met-OH (1.1 eq) – Note: Use free acid to avoid C-terminal protection/deprotection steps if possible, or use H-DL-Met-OMe followed by saponification.[1]

-

Coupling Agents: EDC.HCl (1.1 eq) / HOBt (1.1 eq).

-

Solvent: DMF/DCM (1:1 v/v).

Step-by-Step:

-

Activation: Dissolve Fmoc-DL-Asp(OBn)-OH in DMF/DCM at 0°C. Add HOBt and EDC.HCl. Stir for 15 minutes to generate the OBt-active ester.[1]

-

Coupling: Add H-DL-Met-OH (pre-neutralized with 1 eq DIPEA if using HCl salt) to the mixture.

-

Propagation: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (CHCl

:MeOH:AcOH 90:8:2). -

Workup: Evaporate DMF. Redissolve in EtOAc. Wash sequentially with 5% KHSO

, Brine, and Water. Crucial: Avoid basic washes (NaHCO -

Isolation: Dry over Na

SO

Critical Quality Attributes (CQAs) & Stability Risks

The Aspartimide Liability

The sequence -Asp(OBn)- is notoriously unstable under basic conditions (e.g., 20% Piperidine used for Fmoc removal).[1] The benzyl ester (OBn) is a poor leaving group compared to tBu, but the lack of steric bulk allows the backbone amide nitrogen to attack the side-chain carbonyl, forming a succinimide ring (Aspartimide).

-

Risk Context: If this dipeptide is used as a building block for longer peptides, Fmoc deprotection will trigger this cyclization.

-

Mitigation: Use Fmoc-Asp(OBno)-OH (2-nitrobencyl ester) or Fmoc-Asp(OMpe)-OH if aspartimide formation >5% is observed [1].[1]

Methionine Oxidation

The thioether in Methionine is susceptible to oxidation to Methionine Sulfoxide [Met(O)].

-

Detection: +16 Da mass shift in LC-MS.

-

Prevention: Perform all synthesis under N

atmosphere. Store the final standard at -20°C under Argon.

Analytical Characterization

HPLC Method for Diastereomer Separation

To separate the four isomers (LL, LD, DL, DD), a standard C18 column is often insufficient. A Chiral Stationary Phase (CSP) or specialized C18 conditions are required.

Recommended Method (Starting Point):

-

Column: Chiralpak IC or AD-H (Immobilized Amylose/Cellulose derivatives).[1]

-

Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1) – Normal Phase Mode.

-

Detection: UV @ 254 nm (Fmoc absorption).

-

Expected Profile:

-

Peak 1 & 2: Enantiomeric Pair A (e.g., L-L and D-D).

-

Peak 3 & 4: Enantiomeric Pair B (e.g., L-D and D-L).

-

Mass Spectrometry (ESI-MS)

References

-

ResearchGate. (2015). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative. Retrieved from [Link]

Advanced Synthesis of Fmoc-Protected Dipeptide Building Blocks

Topic: Synthesis of Fmoc Protected Dipeptides Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide

Executive Summary

The synthesis of Fmoc-protected dipeptides (Fmoc-AA₁-AA₂-OH) is a critical sub-discipline in peptide chemistry, serving as the foundation for convergent synthesis (fragment condensation) and the production of difficult sequences prone to aggregation. Unlike standard solid-phase peptide synthesis (SPPS) where the objective is a fully deprotected peptide, this process requires the retention of the N-terminal Fmoc group and acid-labile side-chain protectors (e.g., tBu, Trt, Pbf) upon cleavage.

This guide details the industry-standard protocol using 2-Chlorotrityl Chloride (2-CTC) resin , which offers the unique orthogonality required to cleave the peptide-resin ester bond under mild acidic conditions (1% TFA) without affecting the Fmoc or side-chain protection.

Mechanistic Principles & Strategic Selection

The Orthogonality Challenge

Synthesizing an Fmoc-protected dipeptide acid requires a "hyper-acid labile" linker. Standard Wang resin requires 95% TFA for cleavage, which would simultaneously remove side-chain protectors (tBu, Boc). The 2-CTC resin is sterically hindered and electron-rich, allowing cleavage with dilute acid (1% TFA in DCM) or Hexafluoroisopropanol (HFIP), leaving the rest of the molecule intact.

Critical Side Reactions

Two primary failure modes exist in dipeptide synthesis:

-

Diketopiperazine (DKP) Formation: Upon removal of the Fmoc group from the second amino acid (AA₂), the free amine can back-bite the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.[1] This is kinetically favored for Proline, Glycine, and N-methylated residues.

-

Racemization: Occurs primarily during the activation of the second amino acid (AA₂) or during the loading of the first amino acid (AA₁) if not carefully controlled. Cysteine and Histidine are particularly susceptible.

Solid-Phase Synthesis Protocol (2-CTC Resin)

Experimental Workflow Visualization

The following diagram outlines the optimized workflow for synthesizing Fmoc-AA₁-AA₂-OH on 2-CTC resin.

Caption: Optimized workflow for Fmoc-protected dipeptide synthesis on 2-CTC resin.

Step-by-Step Methodology

Step 1: Resin Loading (The First Amino Acid)

Direct esterification of 2-CTC resin avoids racemization if performed without carboxyl activation (i.e., no carbodiimides).

-

Reagents: Fmoc-AA₁-OH (1.2 eq), DIPEA (4.0 eq), DCM (anhydrous).

-

Protocol:

-

Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in anhydrous DCM for 20 min.

-

Dissolve Fmoc-AA₁-OH in DCM (10 mL). Add DIPEA.

-

Add solution to resin and agitate for 2 hours at room temperature.

-

Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture. Agitate for 20 min to cap unreacted chloride sites (forming methyl ether).

-

Step 2: Fmoc Deprotection

-

Reagents: 20% Piperidine in DMF (v/v).

-

Protocol:

-

Treat resin with 20% Piperidine/DMF (5 mL) for 5 minutes. Drain.

-

Treat again for 10 minutes. Drain.

-

Critical Wash: DMF (5x), DCM (3x). Note: Thorough washing is essential to remove piperidine, which can cause racemization in the next step.

-

Step 3: Coupling the Second Amino Acid

Use DIC/Oxyma Pure for the best balance of reactivity and low racemization. Avoid HATU for Cys/His unless necessary.

-

Reagents: Fmoc-AA₂-OH (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq) in DMF.

-

Protocol:

Step 4: Mild Acid Cleavage

This step releases the dipeptide while retaining the Fmoc group and side-chain protectors.

-

Reagents: 1% TFA in DCM (v/v) or 20% HFIP in DCM.

-

Protocol:

-

Wash resin thoroughly with DCM (5x) to remove all traces of DMF.

-

Treat resin with 1% TFA/DCM (10 mL) for 2 minutes.

-

Filter directly into a flask containing 1 mL Pyridine (to neutralize TFA immediately).

-

Repeat TFA treatment 5–10 times.

-

Concentrate the combined filtrates under reduced pressure.

-

Precipitate in cold water or ether (depending on solubility) or purify via Flash Chromatography.

-

Troubleshooting & Optimization

Diketopiperazine (DKP) Suppression

DKP formation is the "silent killer" of dipeptide yield. It occurs when the N-terminal amine attacks the resin ester.[8]

Mechanism of DKP Formation:

Caption: Base-catalyzed mechanism of Diketopiperazine (DKP) formation.

Mitigation Strategies:

-

Bulky Resins: 2-CTC provides steric hindrance that discourages the back-biting attack.

-

Trityl Protection: Use Trt-AA-OH instead of Fmoc-AA-OH for the second residue. The Trityl group is extremely bulky and prevents DKP. It is removed during the final 1% TFA cleavage.

-

Short Deprotection: If using Fmoc, use DBU/Piperidine (2%/2%) for shorter times (2 x 3 min) to minimize exposure of the free amine to base.

Racemization Control

| Amino Acid | Risk Level | Recommended Protocol |

| Cysteine | High | Use DIC/Oxyma in DMF/DCM (1:1). Avoid pre-activation. Use Fmoc-Cys(Trt)-OH.[9] |

| Histidine | High | Use Fmoc-His(Trt)-OH . Avoid high temperatures (>40°C). |

| Phenylglycine | Extreme | Use COMU/TMP or DIC/Oxyma at 0°C. |

Analytical Characterization

For Fmoc-protected dipeptides, standard RP-HPLC can be misleading due to the hydrophobicity of the Fmoc group.

-

HPLC: Use a C18 column with a shallow gradient (e.g., 50–100% B over 20 min).

-

Mass Spec: ESI-MS in positive mode. Expect [M+H]+ and [M+Na]+.

-

NMR: ¹H-NMR is crucial to verify the integrity of the Fmoc group (doublet at ~4.2 ppm, triplet at ~4.4 ppm) and absence of DKP.

References

-

Barlos, K., et al. (1989). "Synthesis of protected peptide fragments using substituted triphenylmethyl resins." Tetrahedron Letters, 30(30), 3943-3946. Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

-

Steinauer, R., et al. (1989). "Diketopiperazine formation during the synthesis of dipeptides." International Journal of Peptide and Protein Research, 34(4), 295-298. Link

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[3] Chemistry – A European Journal, 15(37), 9394-9403. Link

-

Giraud, M., et al. (1999). "Racemization-free synthesis of Fmoc-Cys(Trt)-OH." Journal of Peptide Science, 5(3), 131-136. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. peptidechemistry.org [peptidechemistry.org]

- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Benzyl Protecting Groups

Introduction: The Imperative for Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence is a feat of chemical precision, requiring the sequential formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct peptide chain elongation, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[1][2] The strategic selection of these protecting groups is a critical decision that dictates the entire synthetic strategy. Within the arsenal of protective chemistry, the benzyl family of protecting groups holds a foundational role, particularly in the classical Boc/Bzl strategy of solid-phase peptide synthesis (SPPS) pioneered by R.B. Merrifield.[3][4] This guide provides an in-depth exploration of the pivotal roles of benzyl-type protecting groups, elucidating their chemistry, strategic applications, and the causality behind key experimental choices.

The Benzyl Protecting Group Family: Structure and Function

Benzyl-type protecting groups are used for the "semi-permanent" protection of amino acid side chains.[5] This means they are stable to the conditions required for the repeated removal of the temporary Nα-protecting group (like Boc) but can be removed during the final cleavage step.[6]

The most common members of this family include:

-

Benzyl (Bzl) ethers: Used for the hydroxyl groups of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).

-

Benzyl (Bzl) esters: Used for the carboxyl groups of Aspartic acid (Asp) and Glutamic acid (Glu).

-

Benzyloxycarbonyl (Z or Cbz): A classic protecting group for the ε-amino group of Lysine (Lys) and sometimes used for the Nα-amino group in solution-phase synthesis.[7][8]

-

Substituted Benzyl Groups: Electron-withdrawing groups (e.g., 2-Chlorobenzyl) can be added to the benzyl ring to increase acid stability, which is particularly useful for protecting the ε-amino group of Lysine (Lys) to prevent premature removal.[7] Conversely, electron-donating groups (e.g., p-methoxybenzyl) can make the group more labile to acid.[9]

| Amino Acid | Side Chain Functional Group | Common Benzyl-Type Protecting Group |

| Aspartic Acid (Asp) | Carboxylic Acid | Benzyl ester (OBzl) |

| Glutamic Acid (Glu) | Carboxylic Acid | Benzyl ester (OBzl) |

| Serine (Ser) | Hydroxyl | Benzyl ether (Bzl) |

| Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | Benzyl ether (Bzl), 2-Bromobenzyloxycarbonyl (2-Br-Z) |

| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (Cl-Z) |

| Cysteine (Cys) | Thiol | Benzyl thioether (Bzl) |

| Histidine (His) | Imidazole | N(im)-Benzyl (Bzl) |

The Boc/Bzl Strategy: A "Quasi-Orthogonal" System

In peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection.[2][] The classic combination in modern synthesis is the base-labile Fmoc group for the Nα-amino terminus and the acid-labile tert-butyl (tBu) group for side chains—a truly orthogonal system.[11]

The Boc/Bzl strategy, however, is considered "quasi-orthogonal".[4] Both the temporary Nα-Boc group and the semi-permanent benzyl side-chain groups are removed by acid. The strategy's success hinges on a critical difference in lability:

-

Nα-Boc Group: Cleaved by moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][12]

-

Benzyl-type Side-Chain Groups: Require very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[6][11]

This significant difference in required acid strength allows for the selective removal of the Boc group at each synthesis cycle without disturbing the side-chain protection.[4]

Fig 1. Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow.

Mechanisms of Deprotection: The Chemical Rationale

The removal of benzyl protecting groups is the final, critical step in Boc/Bzl SPPS, often referred to as "global deprotection".[13] Two primary methods are employed, each with distinct mechanisms and considerations.

Strong Acidolysis (HF, TFMSA)

Treatment with a very strong, non-oxidizing acid like anhydrous HF is the most common method for simultaneously cleaving the peptide from the resin and removing all benzyl-based side-chain protecting groups.[3][14]

Mechanism (SN1 Type): The reaction proceeds via an SN1 mechanism.[3] The oxygen or nitrogen atom of the protecting group is protonated by HF, creating a good leaving group. The C-O or C-N bond then cleaves, generating a stable benzyl carbocation. This carbocation is a potent electrophile and poses a significant risk of side reactions.

The Critical Role of Scavengers: The generated benzyl carbocations can indiscriminately alkylate any nucleophilic residues in the peptide chain, particularly the electron-rich side chains of Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met).[13] To prevent this, nucleophilic "scavenger" molecules are added to the cleavage cocktail. These compounds are more reactive towards the carbocations than the amino acid side chains, effectively trapping them.[3]

Common scavengers and their targets:

-

Anisole: Traps benzyl cations, protecting Tyr and Trp.

-

p-Cresol: Similar to anisole, acts as a carbocation trap.

-

Thioanisole / Dimethyl Sulfide (DMS): A soft nucleophile that helps protect sulfur-containing Met and Cys residues and can also reduce any Met(O) back to Met.[15]

-

1,2-Ethanedithiol (EDT): Used to facilitate the removal of the formyl protecting group from Trp(For) and protect Cys.[14]

Fig 2. Mechanism of HF cleavage and the protective role of scavengers.

Catalytic Hydrogenolysis

An alternative, milder method for removing many benzyl-type protecting groups is catalytic hydrogenolysis.[16] This method is particularly common for removing the Cbz (Z) group and benzyl esters in solution-phase synthesis.[17][18]

Mechanism: The reaction involves hydrogen gas (H₂) and a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[19] The substrate adsorbs to the catalyst surface, where the weak benzyl C-O or C-N bond is cleaved by activated hydrogen species.[19] The byproducts are the deprotected peptide and toluene, making for a very clean reaction.[1]

Advantages & Limitations:

-

Advantage: The conditions are very mild (neutral pH, room temperature), preserving the integrity of the peptide.[19]

-

Limitation: The catalyst is readily poisoned by sulfur. This makes the method incompatible with peptides containing unprotected or S-benzyl-protected Cysteine and Methionine residues, as the sulfur atoms bind strongly to the palladium surface and deactivate it.[20]

Experimental Protocols

Protocol 1: Global Deprotection and Cleavage via Anhydrous HF

WARNING: Anhydrous HF is extremely corrosive, toxic, and causes severe burns that may not be immediately painful. This procedure must be performed only by trained personnel in a dedicated, HF-resistant apparatus (typically constructed of Teflon/Kel-F) within a certified fume hood.

-

Preparation: The fully assembled, N-terminally deprotected peptide-resin (e.g., 0.2 mmol scale) is dried thoroughly under vacuum.

-

Scavenger Addition: Place the dried peptide-resin and a Teflon-coated stir bar into the HF reaction vessel. Add the appropriate scavenger mixture. A common "low-high" HF procedure might start with a low concentration of HF for an SN2-type deprotection. For a standard SN1 "high HF" cleavage, a typical cocktail is 1.0 mL of anisole for every 0.2 mmol of peptide.[9][21]

-

HF Distillation: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes. Following the apparatus manufacturer's instructions, distill approximately 10 mL of anhydrous HF into the vessel per 0.2 mmol of peptide-resin.[9] Maintain the temperature between -5°C and 0°C during condensation.

-

Cleavage Reaction: Remove the dry ice bath and replace it with an ice-water bath to maintain the reaction temperature between 0°C and 5°C. Stir the mixture for 60 to 90 minutes.[9]

-

HF Removal: After the reaction is complete, carefully evaporate the HF under a slow stream of nitrogen gas, ensuring the vapor is properly scrubbed.

-

Peptide Precipitation & Wash: Suspend the remaining resin and crude peptide in cold diethyl ether.[21] This precipitates the peptide and washes away the scavengers and their byproducts.

-

Isolation: Filter the resin and collect the crude peptide precipitate. Wash the precipitate thoroughly with more cold ether. The crude peptide can then be dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilized prior to purification by HPLC.

Protocol 2: Deprotection of a Cbz-Group via Catalytic Hydrogenolysis

-

Reaction Setup: Dissolve the Cbz-protected peptide (1.0 mmol) in a suitable solvent (e.g., 20 mL of methanol or acetic acid) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 10-20 mol% of palladium relative to the substrate.[19]

-

Hydrogen Atmosphere: Seal the flask. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is free of oxygen.[19]

-

Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed.

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Do not allow the catalyst filter cake to dry in the air. Quench the catalyst on the filter pad with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can be used directly or purified further.

Conclusion

Benzyl protecting groups are a cornerstone of peptide synthesis, particularly within the robust and well-established Boc/Bzl strategy. Their stability, cost-effectiveness, and predictable reactivity have cemented their role in the production of countless peptides for research and clinical applications. While newer strategies like Fmoc/tBu offer true orthogonality and avoid the use of hazardous HF, the Boc/Bzl approach remains highly valuable for synthesizing long or "difficult" sequences where the Fmoc strategy may fall short.[3] A thorough understanding of the mechanisms of benzyl group cleavage—and, critically, the rationale for using scavengers during acidolysis—is essential for any scientist or drug development professional aiming to master the art of peptide synthesis.

References

- Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Vertex AI Search. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Isabelle, L., et al. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.

- Vertex AI Search. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Peptides.

- Vertex AI Search. (n.d.). Synthesis-I, Protecting Groups.

- Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

- Albericio, F., et al. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications.

- Vertex AI Search. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.

- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.

- Benchchem. (2025). A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.

- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing.

- Tam, J., Heath, W., & Merrifield, R. (1986, August 1). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Semantic Scholar.

- Benchchem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.

- Benchchem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.

- ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.

- Vertex AI Search. (2026, February 10). Side Chain Protection in Peptide Synthesis.

- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Automated Peptide Synthesizers [peptidemachines.com]

- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. peptide.com [peptide.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chempep.com [chempep.com]

Advanced Characterization of Racemic Dipeptides: From Achiral Separation to Absolute Configuration

Part 1: Core Directive & Strategic Framework

The "Chiral Cliff" in Peptide Development

In peptide therapeutics, stereochemical purity is not merely a quality attribute; it is a safety imperative. A "racemic dipeptide" in a synthetic context is rarely a simple 50:50 mixture. It is often a complex distribution of four stereoisomers (LL, DD, LD, DL) resulting from epimerization at either the N-terminal or C-terminal α-carbons during coupling.

The Core Challenge: Standard analytical techniques (LC-UV-MS) often fail to detect stereochemical impurities because:

-

Isobaric Nature: All four isomers have the exact same mass.

-

Enantiomeric Co-elution: On standard C18 columns, enantiomeric pairs (e.g., L-L and D-D) co-elute perfectly, masking 50% of the potential impurity profile.

This guide moves beyond basic analysis, establishing a Self-Validating Workflow that combines achiral/chiral chromatography with advanced derivatization (Marfey’s Method) to resolve and identify all stereoisomers.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Stereochemical Matrix: Diastereomers vs. Enantiomers

To characterize a racemic dipeptide (e.g., Ala-Phe), you must recognize the relationship between its four potential isomers.

| Isomer Pair | Relationship | Physical Properties | Separation Method |

| L-L vs. L-D | Diastereomers | Different (Solubility, Hydrophobicity) | Achiral C18 (Standard RP-HPLC) |

| L-L vs. D-L | Diastereomers | Different | Achiral C18 (Standard RP-HPLC) |

| L-L vs. D-D | Enantiomers | Identical (in achiral environment) | Chiral Stationary Phase (CSP) |

| L-D vs. D-L | Enantiomers | Identical (in achiral environment) | Chiral Stationary Phase (CSP) |

Expert Insight: Do not jump straight to expensive chiral columns. Use a high-efficiency C18 column first. If you observe two peaks, you have separated the diastereomers (e.g., the "Native" L-L/D-D pair from the "Epimerized" L-D/D-L pair). You must then subject each peak to chiral analysis to determine the enantiomeric ratio.

Methodology A: Intact Separation (The "Orthogonal" Approach)

Step 1: Diastereomer Resolution (Achiral)

Objective: Separate the L-L/D-D pair from the L-D/D-L pair. Mechanism: Diastereomers possess different 3D hydrophobic footprints. The L-L form typically adopts a different solvation shell than the L-D form, leading to different retention times on alkyl-bonded phases. Protocol Parameters:

-

Column: C18 or Phenyl-Hexyl (Phenyl phases often offer better selectivity for aromatic dipeptides due to

interactions). -

Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1][2]

-

Note: TFA is critical here not just for pH, but as an ion-pairing agent that sharpens peaks, essential for resolving closely eluting diastereomers.

-

Step 2: Enantiomer Resolution (Chiral)

Objective: Resolve L-L from D-D and L-D from D-L. Mechanism: Chiral Stationary Phases (CSPs) create a transient diastereomeric complex with the analyte. Column Selection:

-

Macrocyclic Antibiotics (e.g., Teicoplanin, Vancomycin): Excellent for free dipeptides (zwitterionic).

-

Crown Ether (e.g., ChiroSil): Specific for primary amines; highly effective for N-terminal amino acid resolution.

-

Polysaccharide (e.g., CHIRALPAK IA/IB): Best if the dipeptide is protected (e.g., Fmoc-Ala-Phe-OMe).

Methodology B: Absolute Configuration via Marfey’s Method

When intact separation is ambiguous or reference standards for all 4 isomers are unavailable, Marfey’s Method is the authoritative technique for absolute configuration.

Mechanism:

-

Hydrolysis: Break the dipeptide into constituent amino acids.

-

Derivatization: React amino acids with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

-

Result: The L-amino acid becomes an L-L diastereomer (FDAA-L-AA). The D-amino acid becomes an L-D diastereomer (FDAA-D-AA).

-

Separation: These new diastereomers are easily separated on a standard C18 column.

Expert Note: The elution order is predictable. For most amino acids, the L-D derivative (D-amino acid) elutes after the L-L derivative (L-amino acid) on C18, due to stronger hydrophobicity of the trans-oriented side chains in the L-D conformer.

Part 3: Visualization & Protocols

Workflow Diagram 1: The Decision Matrix

This diagram illustrates the logical flow for characterizing an unknown dipeptide sample.

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on initial achiral resolution.

Experimental Protocol: Marfey’s Method for Dipeptides

Scope: Determination of absolute configuration (L vs D) of individual amino acids within a dipeptide.

Reagents:

-

FDAA (Marfey’s Reagent): 1% w/v in Acetone.

-

1 M NaHCO₃ (Sodium Bicarbonate).[3]

-

6 M HCl (Hydrochloric Acid).[3]

-

1 M HCl (for quenching).

Step-by-Step Methodology:

-

Hydrolysis:

-

Dissolve 0.5 mg of dipeptide in 1 mL of 6 M HCl .

-

Incubate at 110°C for 24 hours in a sealed glass vial (inert atmosphere N₂ recommended to prevent oxidation of Met/Trp).

-

Evaporate to dryness (SpeedVac or N₂ stream).

-

-

Derivatization:

-

Resuspend dried hydrolysate in 100 µL water.

-

Add 50 µL 1 M NaHCO₃ (pH control is vital; reaction requires pH ~9).

-

Add 100 µL 1% FDAA solution.

-

Incubate at 40°C for 1 hour .

-

Stop Reaction: Add 20 µL 1 M HCl to neutralize and quench.

-

-

Analysis (LC-UV-MS):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 60% B over 40 minutes (linear).

-

Detection: UV at 340 nm (FDAA chromophore) and MS (ESI+).

-

-

Interpretation:

-

Compare retention times against standard L-amino acids derivatized with FDAA.

-

Rule of Thumb: The D-isomer derivative generally elutes later than the L-isomer derivative.

-

Calculate the Enantiomeric Excess (ee) for each amino acid.

-

Workflow Diagram 2: Marfey's Reaction Mechanism

This diagram visualizes the chemical transformation that allows achiral columns to separate enantiomers.

Figure 2: Conversion of enantiomeric amino acids into separable diastereomers using L-FDAA.

Data Presentation: MS/MS Fragmentation for Isomer Differentiation

While Marfey's is definitive, Tandem Mass Spectrometry (MS/MS) can provide rapid screening for diastereomers (e.g., LL vs LD) without hydrolysis, based on the "Kinetic Method" or specific fragmentation efficiencies.

| Feature | L-L Dipeptide | L-D Dipeptide | Mechanistic Cause |

| b2/y1 Ion Ratio | Typically Higher | Typically Lower | L-D isomers often form less stable oxazolone intermediates during fragmentation due to steric hindrance. |

| Alkali Metal Adducts | Forms stable [M+Li]+ | Forms stable [M+Li]+ | Lithium/Sodium adducts often show greater drift time separation in Ion Mobility MS (IM-MS) for diastereomers. |

| Dimer Formation | [2M+H]+ abundance varies | [2M+H]+ abundance varies | Chiral recognition in the gas phase affects non-covalent dimer stability. |

References

-

FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[4][5][6] [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

-

Tao, W. A., et al. (2002). Differentiation and quantitation of isomeric dipeptides by low-energy dissociation of copper(II)-bound complexes. Journal of the American Society for Mass Spectrometry.[7] [Link]

-

International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Fmoc-Asp(OBn)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the use of N-α-Fmoc-protected amino acids is a cornerstone of modern peptide chemistry. Among these essential building blocks, Fmoc-L-Asp(OBn)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester, serves as a critical precursor for the incorporation of aspartic acid residues into peptide sequences. The benzyl (Bn) ester protecting group on the β-carboxyl function of aspartic acid is instrumental in preventing side reactions during peptide chain elongation. However, the purity and structural integrity of this building block are paramount to the successful synthesis of the target peptide.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for Fmoc-Asp(OBn)-OH and its derivatives. As a senior application scientist, this guide is structured to not only present the data but also to explain the causality behind experimental choices and to provide actionable protocols for the validation of this crucial reagent.

The Critical Role of Spectroscopic Verification

The chemical properties of Fmoc-Asp(OBn)-OH necessitate rigorous quality control to prevent the incorporation of impurities that can be difficult to remove in the final peptide product. A significant challenge in syntheses involving aspartic acid is the base-catalyzed formation of an aspartimide, a cyclic imide byproduct, which can lead to a mixture of α- and β-peptides and racemization. While the benzyl protecting group offers a degree of steric hindrance to mitigate this, verification of the starting material's purity is a critical first step. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation and purity assessment of Fmoc-Asp(OBn)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the Fmoc-Asp(OBn)-OH molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Fmoc-Asp(OBn)-OH provides a unique fingerprint of the molecule, with characteristic signals for the protons of the Fmoc, aspartic acid, and benzyl moieties.

Table 1: Representative ¹H NMR Spectroscopic Data for Fmoc-Asp(OBn)-OH

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Fmoc H4, H5 |

| ~7.55 | d | 2H | Fmoc H1, H8 |

| ~7.40 | t | 2H | Fmoc H2, H7 |

| ~7.30 | m | 7H | Fmoc H3, H6 & Benzyl Ar-H |

| ~5.80 | d | 1H | NH |

| ~5.10 | s | 2H | Benzyl CH₂ |

| ~4.60 | m | 1H | Asp α-CH |

| ~4.40 | m | 2H | Fmoc CH₂ |

| ~4.25 | t | 1H | Fmoc CH |

| ~2.90 | m | 2H | Asp β-CH₂ |

Note: Chemical shifts are dependent on the solvent and concentration. The data presented is a representative compilation from typical deuterated solvents like CDCl₃ or DMSO-d₆.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Representative ¹³C NMR Spectroscopic Data for Fmoc-Asp(OBn)-OH

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Asp α-COOH & Asp β-C=O |

| ~156 | Fmoc C=O |

| ~144 | Fmoc C4a, C4b |

| ~141 | Fmoc C8a, C9a |

| ~136 | Benzyl C1 |

| ~128.5 | Benzyl C2, C3, C4, C5, C6 |

| ~127.5 | Fmoc C2, C3, C6, C7 |

| ~127 | Fmoc C1, C4, C5, C8 |

| ~125 | Fmoc C1a, C8b |

| ~120 | Fmoc C4, C5 |

| ~67 | Fmoc CH₂ |

| ~66.5 | Benzyl CH₂ |

| ~50 | Asp α-CH |

| ~47 | Fmoc CH |

| ~37 | Asp β-CH₂ |

Note: Chemical shifts are dependent on the solvent and concentration. The data presented is a representative compilation.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis is crucial for the validation of Fmoc-Asp(OBn)-OH.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the Fmoc-Asp(OBn)-OH sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Set the sample temperature, typically 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integrate all signals and assign them to the corresponding protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Assign the carbon signals based on chemical shifts and comparison with literature data for similar structures.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of Fmoc-Asp(OBn)-OH will show characteristic absorption bands for the N-H, C=O, and C-O bonds.

Table 3: Key IR Absorption Bands for Fmoc-Asp(OBn)-OH

| Frequency (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (carboxylic acid & urethane) |

| ~1530 | Strong | N-H bend |

| ~1250 | Strong | C-O stretch |

| ~740, ~760 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid Fmoc-Asp(OBn)-OH powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Collect a sufficient number of scans (e.g., 16-32) for a good quality spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Compare the obtained spectrum with a reference spectrum if available.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Molecular Ion Peaks:

-

Molecular Formula: C₂₆H₂₃NO₆

-

Molecular Weight: 445.46 g/mol

-

[M+H]⁺: 446.16

-

[M+Na]⁺: 468.14

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of Fmoc-Asp(OBn)-OH in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).

-

Confirm that the observed mass-to-charge ratios correspond to the expected values for Fmoc-Asp(OBn)-OH.

-

Workflow and Mechanistic Insights

General Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an Fmoc-Asp(OBn) derivative, ensuring its quality for peptide synthesis.

Caption: General workflow for the synthesis and characterization of Fmoc-Asp(OBn)-OH.

Mechanism of Aspartimide Formation

Understanding the mechanism of the primary side reaction, aspartimide formation, underscores the importance of using sterically hindering protecting groups like benzyl and ensuring the purity of the starting material. This reaction is typically base-catalyzed during the Fmoc-deprotection step in SPPS.

Caption: Simplified mechanism of base-catalyzed aspartimide formation.

Conclusion

The comprehensive spectroscopic characterization of Fmoc-Asp(OBn)-OH is not merely a procedural step but a fundamental requirement for ensuring the quality, purity, and success of peptide synthesis. This guide provides the necessary data, protocols, and conceptual understanding for researchers, scientists, and drug development professionals to confidently validate this critical raw material. By adhering to these principles of scientific integrity and thorough characterization, the risks of failed syntheses and impure peptide products can be significantly mitigated.

References

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Bodanszky, M. (1993). Peptide chemistry: a practical textbook. Springer-Verlag.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Chem-Impex International. (n.d.). Fmoc-L-aspartic acid β-benzyl ester. Retrieved from [Link][1]

Sources

Understanding DL Racemic Mixtures in Peptide Synthesis: A Technical Guide

Executive Summary

In peptide chemistry, the stereochemical integrity of amino acids is paramount.[1][2] While nature predominantly utilizes L-amino acids, the presence of D-isomers—whether as unwanted impurities or intentional modifications—fundamentally alters a peptide's physicochemical properties, bioactivity, and metabolic stability.[3][4][5] This guide provides a deep technical analysis of DL racemic mixtures, detailing the mechanisms of racemization during Solid-Phase Peptide Synthesis (SPPS), robust analytical methods for detection, and strategies for both mitigation and intentional application in drug discovery.

The Stereochemical Landscape: Racemates, Enantiomers, and Diastereomers[6]

To master peptide synthesis, one must distinguish between the types of stereochemical mixtures encountered:

-

Enantiomers: Mirror images (e.g., L-Ala vs. D-Ala).[4] In a single amino acid context, a 1:1 mixture is a racemate (DL-mixture).

-

Diastereomers: When a D-amino acid is incorporated into an all-L peptide chain (e.g., L-L-D -L), the resulting molecule is a diastereomer of the target, not an enantiomer.

-

Critical Implication: Diastereomers have different physical properties (hydrophobicity, retention time) and can often be separated by standard C18 RP-HPLC, whereas enantiomers require chiral stationary phases.

-

Mechanisms of Racemization in SPPS

Racemization is the loss of optical purity at the

The Two Primary Pathways

-

Oxazolone Formation (5(4H)-oxazolone): This is the dominant pathway. The activated carboxyl group attacks the amide backbone of the same amino acid, forming a cyclic intermediate. This ring stabilizes the enol form, allowing the

-proton to be easily abstracted by a base. -

Direct Enolization: A base directly abstracts the acidic

-proton from the activated species, forming a planar enolate that can be reprotonated on either face.[1]

Visualization: Racemization Pathways

The following diagram illustrates the competitive pathways leading to DL mixtures during coupling.

Caption: Figure 1. Kinetic competition between direct coupling (retention) and oxazolone-mediated racemization.

High-Risk Residues

-

Histidine (His): The imidazole ring acts as an intramolecular base, catalyzing proton abstraction (autocatalysis). Mitigation: Use Trt protection and coupling variants like His(Trt)-OH.

-

Cysteine (Cys): Highly susceptible to direct enolization due to the electron-withdrawing effect of the sulfur.

-

Serine/Threonine: Oxazolone formation is favored by the

-hydroxyl group if not properly protected (e.g., with tBu).

Analytical Forensics: Detecting DL Mixtures

Standard MS cannot distinguish D/L isomers (same mass). Detection requires chiral resolution.[6]

Marfey's Method (The Gold Standard)

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with amino acids to form diastereomers.[3][7] Because the reagent itself is chiral (L), it converts enantiomers (D and L analytes) into diastereomers (L-L and L-D) which have distinct retention times on standard C18 HPLC columns.

Protocol: Marfey’s Analysis for Chiral Purity

-

Hydrolysis: Dissolve peptide (0.5 mg) in 6M HCl. Heat at 110°C for 24h (Note: Trp/Cys may degrade; use propionic acid/HCl for these).

-

Derivatization:

-

Dry hydrolysate.[1]

-

Add 100 µL 1% FDAA in acetone + 40 µL 1M NaHCO3.

-

Incubate at 40°C for 1 hour.

-

Quench with 20 µL 2M HCl.

-

-

Analysis: Inject onto C18 HPLC (Gradient: 10-50% ACN with 0.1% TFA).

-

Interpretation: Compare retention times against standard L- and D-amino acid derivatized controls. The L-D adduct typically elutes later than the L-L adduct due to hydrophobicity differences.

Diastereomeric Separation of Peptides

For intact peptides containing a racemized residue, the impurity is a diastereomer.

-

Column: High-efficiency C18 or C8 (e.g., <2 µm particle size).

-

Conditions: Shallow gradients (e.g., 0.5% B per minute) and low temperature (15-20°C) often improve separation.

-

Chiral HPLC: Only necessary if the racemized residue is at the N- or C-terminus, or if C18 fails to resolve the diastereomers.

Mitigation Strategies: Controlling Racemization[1][9]

To maintain <0.5% racemization per step, strict control of chemical variables is required.

Coupling Reagents

The choice of activator dictates the lifetime of the activated ester and the risk of oxazolone formation.

| Reagent Class | Examples | Racemization Risk | Mechanism Note |

| Carbodiimides | DIC, DCC | High (without additives) | Slow activation favors oxazolone. Always use with Oxyma/HOBt. |

| Phosphonium | PyBOP | Moderate | Requires base (DIPEA), which increases risk if used in excess. |

| Uronium/Aminium | HATU, HBTU | Low to Moderate | Fast coupling. HATU is superior for difficult sequences but expensive. |

| Oxyma/COMU | Oxyma Pure , COMU | Lowest | Oxyma acts as a scavenger, suppressing oxazolone formation more effectively than HOBt. |

Base Optimization

-

Collidine (TMP): A weaker, more sterically hindered base than DIPEA. Recommended for Cys and His coupling to minimize proton abstraction.

-

Base-Free Coupling: Using DIC/Oxyma without DIPEA is the safest method for preventing base-catalyzed racemization.

Decision Logic for Coupling Conditions

Caption: Figure 2. Decision tree for selecting coupling reagents to minimize racemization.

Intentional DL Mixtures: Applications in Drug Discovery

While usually avoided, DL mixtures are sometimes synthesized intentionally.

Stability Enhancement (The "D-Amino Acid Shield")

Incorporating D-amino acids renders peptides resistant to proteolytic degradation.[4][8] Proteases are stereospecific for L-peptide bonds.[4]

-

Strategy: Perform an "L-to-D scan." Synthesize a set of analogues where each residue is individually replaced by its D-enantiomer.

-

Goal: Identify positions where D-substitution retains biological activity (binding) while conferring metabolic stability.

Retro-Inverso Peptides

A retro-inverso peptide is synthesized using D-amino acids in the reverse sequence of the parent L-peptide.

-

Concept: The side chain topology of the D-peptide (reverse sequence) mimics the L-peptide (forward sequence) in 3D space, maintaining receptor binding while being invisible to proteases.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

-

Marfey, P. (1984). Determination of D-amino acids.[2][3] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications. Retrieved from [Link]

-

Almac Group. (2024). Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass LC-MS. Retrieved from [Link]

-

Steinauer, R., et al. (2023). Racemization in Peptide Synthesis: Mechanisms and Mitigation. Journal of Peptide Science. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. almacgroup.com [almacgroup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chiral chromatography - Chromatography Forum [chromforum.org]

- 7. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

Theoretical Mass and Analytical Profiling of Fmoc-DL-Asp(OBn)-DL-Met-OH: A Comprehensive Technical Guide

Executive Summary

Fmoc-DL-Asp(OBn)-DL-Met-OH is a highly specialized, fully protected dipeptide intermediate utilized primarily in advanced peptide synthesis, peptidomimetic library generation, and structural activity relationship (SAR) profiling. The integration of racemic (DL) amino acids intentionally generates a complex stereochemical matrix of four distinct diastereomers (D-D, L-L, D-L, L-D)[1]. This whitepaper provides a rigorous breakdown of its theoretical mass (576.1930 Da), isotopic distribution, and the self-validating mass spectrometry and synthesis protocols required to handle this molecule without compromising its labile functional groups.

Molecular Architecture & Mechanistic Breakdown

Understanding the causality behind the selection of each protecting group is critical for predicting the molecule's behavior during synthesis and ionization:

-

Fmoc (Fluorenylmethyloxycarbonyl): This N-terminal protecting group is highly lipophilic and base-labile. It is strategically chosen to allow for mild deprotection using secondary amines (e.g., 20% piperidine in DMF), avoiding the harsh acidic conditions required by Boc chemistry[2].

-

DL-Asp(OBn): The aspartic acid residue features a benzyl (OBn) ester protecting its β-carboxylic acid. The OBn group is strictly orthogonal to the Fmoc group; it remains completely stable under basic Fmoc-deprotection conditions and requires either strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis (Pd/C, H₂) for final cleavage[2].

-

DL-Met-OH: The C-terminal methionine is left with a free carboxylic acid to act as the nucleophile acceptor in subsequent chain elongations. Crucially, its thioether side chain is highly susceptible to ambient oxidation, readily forming a sulfoxide (+15.99 Da) or sulfone (+31.99 Da). This necessitates strict inert-atmosphere handling.

Theoretical Mass & Isotopic Profiling

The empirical formula for Fmoc-DL-Asp(OBn)-DL-Met-OH is derived by summing the constituent residues and subtracting the water lost during peptide bond formation:

-

Fmoc Group: C₁₅H₁₁O₂

-

Asp(OBn) Residue: C₁₁H₁₁NO₃

-

Met-OH Residue: C₅H₁₀NO₂S

-

Total Empirical Formula: C₃₁H₃₂N₂O₇S[3]

Quantitative Mass Data

High-resolution mass spectrometry (HRMS) relies on monoisotopic exact mass rather than average molecular weight to validate elemental composition[4].

Table 1: Mass Specifications

| Parameter | Value | Analytical Significance |

| Empirical Formula | C₃₁H₃₂N₂O₇S | Defines the exact atomic composition[3]. |

| Monoisotopic Exact Mass | 576.1930 Da | Target mass for HRMS (Orbitrap/TOF) validation. |

| Average Molecular Weight | 576.669 g/mol | Used solely for macroscopic stoichiometric calculations. |

| [M+H]⁺ (Protonated) | 577.2003 m/z | Primary target ion in positive-mode ESI. |

| [M+Na]⁺ (Sodium Adduct) | 599.1822 m/z | Common adduct; indicates trace sodium in solvents. |

Table 2: Predicted Isotopic Distribution ([M+H]⁺)

| Isotope | m/z | Relative Abundance | Mechanistic Causality |

| M | 577.200 | 100.0% | Base monoisotopic peak (all ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |

| M+1 | 578.203 | ~36.5% | Driven primarily by the 31 Carbon atoms (~1.1% ¹³C each). |

| M+2 | 579.200 | ~10.2% | Combination of ³⁴S natural abundance (4.2%) and ¹³C₂ contributions. |

Analytical Workflow & Mass Spectrometry Protocol

Because the dipeptide is a racemic mixture, standard achiral reverse-phase chromatography will likely resolve the mixture into multiple peaks (diastereomers have different physical properties). The following self-validating protocol ensures structural integrity is confirmed via specific fragmentation pathways.

Step-by-Step LC-MS/MS Protocol

-

Sample Preparation: Dissolve 1 mg of the crude dipeptide in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) spiked with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the yield of [M+H]⁺ ions and suppressing sodium adduct formation.

-

Chromatographic Separation: Inject 2 µL onto a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

-

Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the labile OBn ester.

-

MS/MS Fragmentation (CID): Isolate m/z 577.20 and apply Collision-Induced Dissociation (CID) at 20–30 eV.

Fig 1. Primary ESI-MS/MS collision-induced dissociation (CID) pathways for the dipeptide.

Synthesis & Self-Validating Protocol

The solution-phase coupling of Fmoc-DL-Asp(OBn)-OH and H-DL-Met-OH requires high-efficiency coupling reagents to prevent the formation of truncated byproducts[2].

Step-by-Step Methodology

-

Activation: In a flame-dried flask, dissolve Fmoc-DL-Asp(OBn)-OH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5 minutes.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester. DIPEA is used as a non-nucleophilic base to drive the reaction without competing for the activated ester[2].

-

-

Coupling: Add H-DL-Met-OH (1.1 eq) to the activated mixture. Purge the flask with Nitrogen gas and stir for 2 hours at room temperature.

-

Causality: The Nitrogen atmosphere is a strict requirement to prevent the ambient oxidation of the methionine thioether into a sulfoxide.

-

-

Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer successively with 5% KHSO₄ (aq), 5% NaHCO₃ (aq), and brine.

-

Causality: KHSO₄ removes unreacted H-DL-Met-OH and residual DIPEA. NaHCO₃ neutralizes and removes acidic byproducts (e.g., HOAt).

-

-

Self-Validation Check: Immediately following concentration under reduced pressure, subject a 1 mg crude aliquot to the LC-MS protocol defined in Section 4. The synthesis is validated only if the m/z 577.2003 peak is dominant and the m/z 593.19 peak (indicative of +16 Da sulfoxide oxidation) is absent.

Fig 2. Solution-phase synthesis workflow and self-validation of Fmoc-DL-Asp(OBn)-DL-Met-OH.

References

- Source: dokumen.

- Source: google.

- Source: googleapis.

- Source: bath.ac.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Fmoc-DL-Asp(OBn)-DL-Met-OH

Abstract & Strategic Overview

This protocol details the solid-phase synthesis of the protected dipeptide fragment Fmoc-DL-Asp(OBn)-DL-Met-OH .[1] Unlike standard peptide synthesis which aims for fully deprotected sequences, this workflow is designed to generate a C-terminal free acid while retaining the N-terminal Fmoc and side-chain Benzyl (OBn) protecting groups.[1]

Core Challenges & Engineering Solutions

-

Challenge 1: Orthogonality of Protection. Standard cleavage (95% TFA) risks destabilizing the Fmoc group or causing unwanted acid-catalyzed hydrolysis of the benzyl ester.

-

Challenge 2: Methionine Oxidation. The thioether side chain of Methionine is highly susceptible to oxidation (

) during handling.-

Solution: Strict inert atmosphere (Nitrogen/Argon) protocols and the use of degassed solvents.

-

-

Challenge 3: Stereochemical Heterogeneity. The use of racemic (DL) starting materials yields a library of four diastereomers (

).-

Implication: Analytical chromatography (HPLC) will display multiple resolved peaks. This is an expected outcome, not a failure mode.

-

Chemical Logic & Workflow

The synthesis relies on the steric bulk of the 2-chlorotrityl linker to prevent diketopiperazine (DKP) formation—a common side reaction in dipeptide synthesis—and to facilitate extremely mild cleavage.

Figure 1: Strategic workflow for the synthesis of protected peptide fragments on 2-CTC resin.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Loading: 1.0–1.6 mmol/g.[1] Acid-labile linker.[1] |

| AA 1 | Fmoc-DL-Met-OH | C-terminal residue.[1] |

| AA 2 | Fmoc-DL-Asp(OBn)-OH | N-terminal residue with side-chain protection.[1] |

| Activators | DIC (Diisopropylcarbodiimide) Oxyma Pure | Efficient coupling with suppressed racemization. |

| Base | DIPEA (N,N-Diisopropylethylamine) | Proton scavenger.[1] |

| Solvents | DMF (Peptide Grade), DCM (Anhydrous) | Reaction media. |

| Cleavage | TFA (Trifluoroacetic acid), TFE (Trifluoroethanol) | Mild acidolysis reagents. |

Detailed Experimental Protocol

Phase 1: Resin Loading (The C-Terminus)

Critical: 2-CTC resin is moisture sensitive.[1] Allow the bottle to reach room temperature before opening to prevent condensation.

-

Swell Resin: Weigh 1.0 g of 2-CTC resin into a fritted reactor. Add 10 mL dry DCM. Swell for 20 mins. Drain.

-

Prepare Loading Solution: Dissolve Fmoc-DL-Met-OH (0.6 – 0.8 eq relative to resin capacity) in 10 mL dry DCM.

-

Loading Reaction: Add solution to resin.[3][4] Agitate gently for 2 hours at Room Temperature (RT).

-

Capping (End-Cap): Add 1 mL of HPLC-grade Methanol to the reaction mixture. Agitate for 15 mins.

-

Wash: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

Phase 2: Fmoc Deprotection & Coupling

-

Fmoc Removal: Add 20% Piperidine in DMF (10 mL). Agitate 5 mins. Drain. Repeat with fresh solution for 15 mins.

-

Wash: DMF (5x), DCM (2x).

-

Activation (AA2):

-

Calculate 3.0 eq of Fmoc-DL-Asp(OBn)-OH .

-

Calculate 3.0 eq Oxyma Pure .

-

Calculate 3.0 eq DIC .

-

Dissolve AA and Oxyma in minimal DMF. Add DIC immediately before adding to resin.

-

Why DIC/Oxyma? This pair is superior to HBTU/HATU for preventing racemization (epimerization) and avoids the formation of guanidinium by-products.

-

-

Coupling: Add activated mixture to resin. Agitate for 60–90 mins at RT.

-

Kaiser Test: Perform a qualitative Ninhydrin test.

-

Colorless beads/solution: Coupling complete (>99%).

-

Blue beads: Incomplete. Recouple if necessary.

-

Phase 3: Selective Cleavage (The "Soft" Release)

This step is the most critical deviation from standard SPPS. We use 1% TFA to cleave the peptide from the resin while leaving the side-chain (OBn) and N-terminal (Fmoc) intact.[1]

-

Preparation: Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can buffer the weak acid used for cleavage).

-

Cleavage Cocktail: Prepare 1% TFA in DCM (v/v) . (Alternative: 20% TFE in DCM for even milder conditions, though 1% TFA is standard).

-

Execution:

-

Add 10 mL of 1% TFA/DCM to resin.

-

Agitate for 2 minutes only.

-

Filter the solution immediately into a collection flask containing 1 mL Pyridine (or 5% DIPEA in MeOH) to neutralize the acid instantly.

-

Reasoning: Prolonged exposure to TFA, even at 1%, can slowly degrade the OBn ester or remove the Fmoc group. Immediate neutralization preserves the structure.

-

-

Repeat: Repeat the 2-minute acid wash/filtration cycle 5-10 times.

-

Work-up:

-

Combine filtrates.

-

Evaporate DCM under reduced pressure (Rotavap, <40°C).

-

The residue is the pyridinium salt of your peptide.

-

Desalting: Dissolve residue in minimal DCM, wash with 0.1 N HCl (cold, fast) to remove pyridine, dry organic layer over MgSO4, and evaporate.

-

Precipitation: Add cold Diethyl Ether or Hexane to precipitate the white solid product.

-

Analytical Specifications (QC)

Expected HPLC Profile

Because both Asp and Met are racemic (DL), the final product is a mixture of four diastereomers.

| Diastereomer Pair | Interaction | HPLC Appearance |

| L-Asp-L-Met / D-Asp-D-Met | Enantiomers | Co-elute (Single Peak on achiral C18) |

| L-Asp-D-Met / D-Asp-L-Met | Enantiomers | Co-elute (Single Peak on achiral C18) |

Result: You will observe two distinct major peaks on a standard C18 reverse-phase column.[1] This confirms the synthesis of the diastereomeric mixture.

Mass Spectrometry (ESI-MS)[1]

-

Formula:

-

Molecular Weight: ~576.66 g/mol [1]

-

Expected Ion:

Da.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of 2-CTC chloride prior to loading.[1] | Use fresh resin or re-chlorinate with |

| Missing OBn Group | Cleavage acid was too strong or exposure too long. | Ensure strictly 1% TFA. Neutralize filtrate immediately. |

| Met Oxidation (+16 Da) | Solvent peroxides or air exposure. | Use fresh, high-quality DMF. Degas solvents with |

| Aspartimide (+/- 18 Da) | Base-catalyzed cyclization of Asp(OBn).[1] | Add 0.1M HOBt to the piperidine deprotection solution. |

References

-

Barlos, K., et al. "2-Chlorotrityl chloride resin." Int. J. Pept.[7] Protein Res.[3][7][8] 1991, 37, 513. (Seminal paper on 2-CTC resin for protected fragments).[1]

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chem. Rev. 2009, 109, 2455-2504.[1] (Comprehensive review on orthogonality).

Sources

- 1. Fmoc-L-Asp-OH | CymitQuimica [cymitquimica.com]

- 2. US20160362445A1 - Solid phase peptide synthesis via side chain attachment - Google Patents [patents.google.com]

- 3. peptideweb.com [peptideweb.com]

- 4. researchgate.net [researchgate.net]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chempep.com [chempep.com]

Application Note: High-Fidelity Coupling of Fmoc-DL-Asp(OBn)-OH to DL-Met-Resin

Executive Summary & Strategic Analysis

This Application Note details the protocol for coupling Fmoc-DL-Asp(OBn)-OH to DL-Met-Resin . This specific reaction presents a unique intersection of three critical chemical challenges: stereochemical multiplicity, orthogonality mismatches, and oxidative sensitivity.

The "Orthogonality Mismatch" (Critical)

The use of the Benzyl (OBn) ester protection on the Aspartic acid side chain within an Fmoc strategy is non-standard.

-

Standard Fmoc SPPS: Uses acid-labile tert-butyl (OtBu) side-chain protection, removed by Trifluoroacetic Acid (TFA).

-

The Challenge: The OBn group is stable to TFA. It requires strong acids (HF, TFMSA) or catalytic hydrogenation for removal.

-

Implication: Following standard TFA cleavage, the resulting peptide will retain the benzyl ester on the Aspartic acid side chain (H-Asp(OBn)-Met-OH). This is often intentional for the synthesis of side-chain protected fragments, prodrugs, or precursors for on-resin cyclization, but the user must be aware that the side chain will not be deprotected during resin cleavage.

Stereochemical Complexity

Coupling a racemic amino acid (DL-Asp) to a racemic resin-bound amino acid (DL-Met) results in a combinatorial mixture of four diastereomers. This protocol is designed to maximize coupling efficiency to ensure all four isomers are represented equimolarly, assuming no chiral selectivity in the coupling kinetics.

| Resin Isomer | Incoming AA Isomer | Resulting Dipeptide (Stereoisomer) |

| L-Met | L-Asp | L-Asp-L-Met (LL) |